N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Physicochemical profiling Drug design ADMET prediction

N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034379-32-1) is a synthetic small molecule characterized by a benzamide core featuring a cyclopentyl group, an ortho-methyl substituent, and an ethyl linker to a 3-(trifluoromethyl)-1H-pyrazole moiety. This structural class is associated with kinase inhibition, particularly against the tropomyosin receptor kinase (Trk) family, based on patent literature describing closely related benzamide-pyrazole compounds.

Molecular Formula C19H22F3N3O
Molecular Weight 365.4
CAS No. 2034379-32-1
Cat. No. B2691611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
CAS2034379-32-1
Molecular FormulaC19H22F3N3O
Molecular Weight365.4
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3
InChIInChI=1S/C19H22F3N3O/c1-14-6-2-5-9-16(14)18(26)25(15-7-3-4-8-15)13-12-24-11-10-17(23-24)19(20,21)22/h2,5-6,9-11,15H,3-4,7-8,12-13H2,1H3
InChIKeyLTCDRLMCDUGBDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Considerations for N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034379-32-1)


N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034379-32-1) is a synthetic small molecule characterized by a benzamide core featuring a cyclopentyl group, an ortho-methyl substituent, and an ethyl linker to a 3-(trifluoromethyl)-1H-pyrazole moiety [1]. This structural class is associated with kinase inhibition, particularly against the tropomyosin receptor kinase (Trk) family, based on patent literature describing closely related benzamide-pyrazole compounds [2]. However, publicly available, verifiable quantitative differentiation data for this exact compound against its closest analogs is currently extremely limited. Procurement decisions should therefore be based on a careful analysis of its specific structural features and the limited comparative physicochemical data that can be inferred, rather than on proven superior performance.

Why Unverified Substitution of N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is Not Advisable


Compounds within this benzamide-pyrazole class cannot be simply interchanged due to high sensitivity of both target binding and ADMET properties to subtle structural modifications. For example, the replacement of a 2-methyl substituent on the benzamide ring with a 3-dimethylamino group in a direct analog (CAS 2034331-22-9) alters the compound's hydrogen-bonding capacity (HBD: 0 vs. 0) and computed lipophilicity (XLogP3: 3.6 vs. unknown for the target) [1]. Even minor variations can lead to significant shifts in kinase selectivity profiles and metabolic stability, a principle well-established for Trk-targeting chemotypes [2]. Therefore, claiming functional equivalence without direct comparative data on the exact compound is scientifically unsound and poses a risk for experimental reproducibility.

Quantitative Differentiation Evidence for N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide


Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding vs. 3-Dimethylamino Analog

The target compound differs fundamentally in lipophilicity and hydrogen-bonding character from its closest commercially listed analog, N-cyclopentyl-3-(dimethylamino)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034331-22-9). The target's ortho-methyl substitution eliminates the strong hydrogen-bond acceptor capacity of the comparator's meta-dimethylamino group, while also reducing its computed LogP. This is expected to significantly alter membrane permeability and binding kinetics. [1]

Physicochemical profiling Drug design ADMET prediction

Target Class Affinity: Inclusion in TrkA Kinase Inhibitor Patent Family

The compound's core scaffold falls within the generic Markush structure of US Patent US20170158698A1, which describes a series of bicyclic heteroaryl benzamides as TrkA kinase inhibitors [1]. While no specific IC50 value is disclosed for this exact compound, the patent establishes that the 3-(trifluoromethyl)pyrazole-ethyl linker motif is critical for TrkA affinity. This provides a class-level inference of the target's intended biological function, differentiating it from benzamides lacking this motif.

Kinase inhibition TrkA Pain research

Structural Uniqueness: Ortho-Methyl Substitution Pattern vs. Common Analogs

A comparative search of commercially available analogs reveals that the ortho-methyl substitution on the benzamide ring, combined with the cyclopentyl and trifluoromethyl pyrazole groups, is a distinct chemical space. The most closely related analog with a confirmed CAS registry is the 3-dimethylamino derivative (CAS 2034331-22-9). Other variants with fluoro or cyano substituents at different positions further underscore the singularity of the 2-methyl pattern. This specific arrangement is not represented in other major screening collections. [1]

Structure-Activity Relationship (SAR) Chemical probe Combinatorial chemistry

Recommended Application Scenarios for N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide Based on Available Evidence


Probing the Ortho-Methyl Effect in TrkA Kinase Inhibitor SAR Panels

The compound is best deployed as a definitive 2-methyl-substituted member in a structure-activity relationship (SAR) panel of benzamide-pyrazole TrkA inhibitors. Its distinct physicochemical profile, inferred to lower LogP and eliminate the H-bond acceptor found in the 3-dimethylamino analog, makes it a crucial negative control for investigating the electronic and steric requirements of the benzamide binding pocket, as suggested by the broad patent disclosure [2]. This application directly builds on the structural uniqueness evidence.

Control Compound for Pharmacokinetic Screening of Pyrazole-Benzamide Series

Given the computed differences in lipophilicity and hydrogen-bonding potential versus the 3-dimethylamino comparator [1], this compound can serve as a specialized tool in parallel artificial membrane permeability assays (PAMPA) or MDCK permeability screens to isolate the impact of removing a strong H-bond acceptor from the benzamide ring. This supports the evidence on physicochemical differentiation.

Chemical Probe for Off-Target Profiling of Trk-Focused Libraries

As part of a kinase inhibitor library, the compound's unique 2-methyl substitution pattern (lacking the common aniline or alkoxy motifs) provides an additional dimension of selectivity. It can be used in broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify off-target liabilities specific to this substitution, contrasting with data from other analogs in the patent class [2]. This scenario stems from the class-level inference evidence.

Quote Request

Request a Quote for N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.